2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a benzamide precursor. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and reactivity with enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains multiple fluorine atoms and a bromomethyl group.
Uniqueness
2-Bromo-6-fluoro-3-(trifluoromethyl)benzamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its combination of bromine, fluorine, and trifluoromethyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBMPHRPXZQFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)C(=O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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